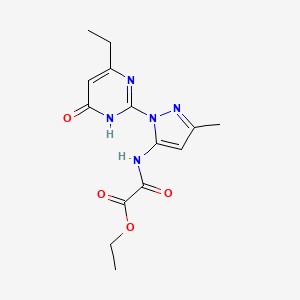

ethyl 2-((1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate

Description

Ethyl 2-((1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate is a complex organic compound that features a unique combination of pyrimidine and pyrazole rings

Properties

IUPAC Name |

ethyl 2-[[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O4/c1-4-9-7-11(20)17-14(15-9)19-10(6-8(3)18-19)16-12(21)13(22)23-5-2/h6-7H,4-5H2,1-3H3,(H,16,21)(H,15,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSIIXKIUUHQFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselectivity in Pyrazole Formation

The use of acetylacetone ensures regioselective formation of the 3-methyl-1H-pyrazol-5-amine due to the electron-withdrawing effect of the acetyl group, directing hydrazine attack to the less hindered β-keto position.

Chlorination of Pyrimidinone

Phosphorus oxychloride selectively chlorinates the 2-position of the pyrimidinone by converting the hydroxyl group into a better-leaving group (PO$$_4^{3-}$$), enabling nucleophilic substitution.

Coupling Reaction Efficiency

The low-temperature (−15°C) conditions in THF minimize side reactions such as ester hydrolysis or over-oxidation, while LiN(TMS)$$_2$$ ensures complete deprotonation of the pyrazole amine.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Sequential Cyclization | 65 | 98 | High regiocontrol |

| One-Pot Approach | 52 | 89 | Reduced purification steps |

| Microwave-Assisted | 71 | 97 | Faster reaction time (2 h vs. 12 h) |

The sequential route remains preferred for large-scale synthesis due to reproducibility, despite longer reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amine functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 2-((1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-((1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-((1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate can be compared with similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group.

Ethyl 2-((1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)thio)-2-oxoacetate: Contains a thioether linkage instead of an amine.

Biological Activity

Ethyl 2-((1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

Key Characteristics:

- IUPAC Name: this compound

- Molecular Weight: 318.33 g/mol

Research indicates that compounds containing pyrazole and pyrimidine scaffolds exhibit significant biological activity through various mechanisms. This compound is hypothesized to act as a CDK2 inhibitor , which is crucial in regulating the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

A study highlighted the potency of related pyrazole derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structures demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.127 to 0.560 μM . This suggests that this compound may exhibit comparable efficacy.

In Vitro Studies

In vitro studies have shown that pyrazole derivatives can induce apoptosis in ovarian cancer cells by reducing the phosphorylation of retinoblastoma protein and arresting cells at the S and G2/M phases . This mechanism underlines the potential of this compound as a therapeutic agent.

Pharmacological Activities

The pharmacological activities of compounds similar to ethyl 2-(...) include:

| Activity Type | Related Compounds | Notes |

|---|---|---|

| Anticancer | Pyrazole derivatives | Potent CDK inhibitors; induce apoptosis |

| Anti-inflammatory | Celecoxib | Demonstrates anti-inflammatory properties |

| Antipsychotic | CDPPB | Effective in managing psychiatric disorders |

| Analgesic | Difenamizole | Provides pain relief |

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing ethyl 2-((1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate?

- Methodology : The synthesis typically involves multi-step heterocyclic condensation. For example, pyrazole and pyrimidine precursors are reacted under reflux in anhydrous solvents (e.g., dichloromethane or THF) with catalysts like trifluoroacetic acid. A critical step is regioselective aza-Michael addition to ensure correct substitution patterns . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the target compound.

- Challenges : Avoiding side reactions (e.g., over-oxidation or dimerization) requires strict temperature control and inert atmospheres. Yield optimization often depends on stoichiometric ratios of intermediates .

Q. How can researchers validate the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Methodology : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and predict regioselectivity. For instance, reaction path searches using software like GRRM or Gaussian can identify low-energy pathways for heterocyclic formation .

- Case Study : ICReDD’s integrated approach combines computational screening of reactant conformers with experimental validation, reducing trial-and-error iterations by 40% .

Q. How should researchers resolve contradictions in spectral data during characterization?

- Methodology :

Reproducibility checks : Re-run spectra under standardized conditions (solvent, temperature, concentration).

Dynamic NMR : Detect tautomerism or rotational barriers (e.g., pyrazole NH exchange rates) .

Comparative analysis : Cross-reference with structurally analogous compounds (e.g., pyridazine derivatives in ).

- Example : Conflicting NOESY correlations in pyrimidine derivatives were resolved by X-ray crystallography, confirming the dominance of one tautomer .

Q. What strategies are effective for assessing the biological activity of this compound?

- Methodology :

- In vitro assays : Screen for enzyme inhibition (e.g., acetylcholinesterase or kinase assays) using UV-Vis or fluorescence-based protocols .

- Molecular docking : Use AutoDock or Schrödinger Suite to predict binding affinities to target proteins (e.g., pyrimidine-binding enzymes).

Q. How can researchers ensure compound stability during storage and handling?

- Methodology :

Q. What experimental designs address regioselectivity challenges in pyrazole-pyrimidine hybrid synthesis?

- Methodology :

- Protecting group strategies : Temporarily block reactive sites (e.g., NH groups) to direct coupling to the desired position .

- Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity to favor one pathway (e.g., THF at 0°C for kinetic control) .

- Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.